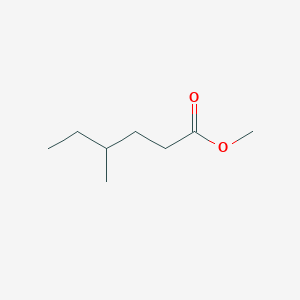

Methyl 4-methylhexanoate

説明

Methyl 4-methylhexanoate, also known as hexanoic acid, 4-methyl-, methyl ester, is a chemical compound with the molecular formula C8H16O2 . It is a natural substance and extractive .

Synthesis Analysis

The synthesis of this compound can be achieved through various methods. BOC Sciences, a supplier of research chemicals and biochemicals, provides services to support the pharmaceutical industry through all stages of drug discovery including Custom Synthesis of those chemicals that are not in stock .Molecular Structure Analysis

The molecular structure of this compound consists of 8 carbon atoms, 16 hydrogen atoms, and 2 oxygen atoms . The IUPAC Standard InChI is InChI=1S/C8H16O2/c1-4-7(2)5-6-8(9)10-3/h7H,4-6H2,1-3H3 .Physical and Chemical Properties Analysis

This compound has a molecular weight of 144.21392000 . It has a boiling point of 156.30 °C at 760.00 mm Hg . The vapor pressure is 2.900000 mmHg at 25.00 °C . The flash point is 116.00 °F or 46.70 °C . It is soluble in water, with a solubility of 356.7 mg/L at 25 °C .科学的研究の応用

Catalytic Hydrogenation

One application of Methyl 4-methylhexanoate is in the field of catalytic hydrogenation. Crombie, Jenkins, and Roblin (1975) explored the palladium-catalyzed hydrogenation of 4-methylhexa-2,3-dienoic acid and its methyl ester. Their study highlights the conversion of molecular dissymmetry into centrodissymmetry through catalytic hydrogenation, which aids in determining the absolute configuration of allenes. They found that (–)-Methyl 4-methylhexa-2,3-dienoate produced (–)-(R)-methyl 4-methylhexanoate upon semi- and full-hydrogenation, demonstrating a method to determine the absolute configuration of allenes (Crombie, Jenkins, & Roblin, 1975).

Anaerobic Degradation in Bacteria

Wilkes et al. (2002) investigated the anaerobic degradation of n-hexane in a denitrifying bacterium. They identified several fatty acids, including 4-methyloctanoic and 2-methylhexanoic acids, in n-hexane-grown cultures. This study suggests a pathway where these compounds are involved in the anaerobic metabolism of n-hexane, indicating a role for this compound and related compounds in bacterial metabolic processes (Wilkes et al., 2002).

Synthesis of Insect Pheromones

G. Ishmuratov et al. (2005) utilized L-(-)-menthol in synthesizing key synthons for optically active methyl-branched insect pheromones. Their study involved chemically selective transformations of compounds, including the synthesis of 4S-methylhexanal, which is related to the this compound structure. This research demonstrates the application of this compound in synthesizing components for insect pheromones (Ishmuratov et al., 2005).

Olfactory Discrimination

Kafka, Ohloff, Schneider, and Vareschi (1973) examined the olfactory discrimination of two enantiomers of 4-methylhexanoic acid by locusts and honeybees. This study indicates the relevance of this compound and its isomers in the field of olfactory research and the understanding of how certain insects respond to these compounds (Kafka et al., 1973).

特性

IUPAC Name |

methyl 4-methylhexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-4-7(2)5-6-8(9)10-3/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTOLBWRSIUFKOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90334184 | |

| Record name | Methyl 4-methylhexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90334184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2177-82-4 | |

| Record name | Methyl 4-methylhexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90334184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

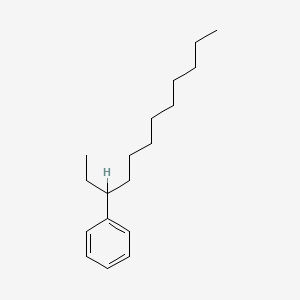

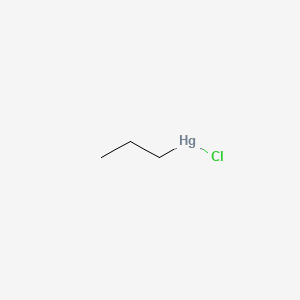

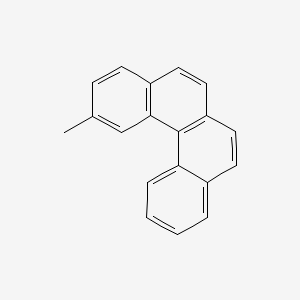

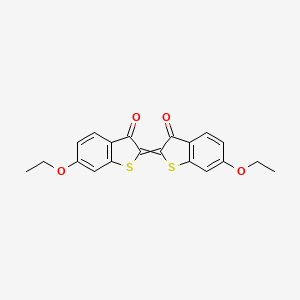

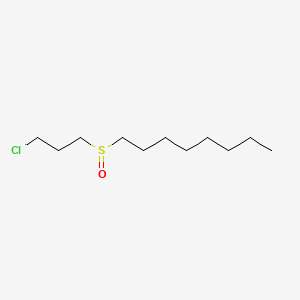

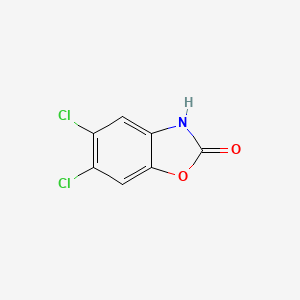

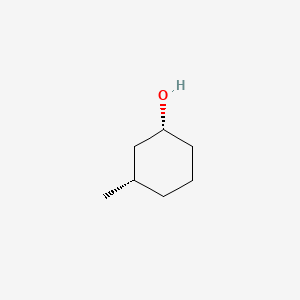

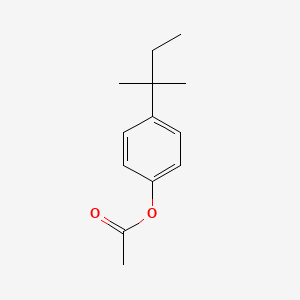

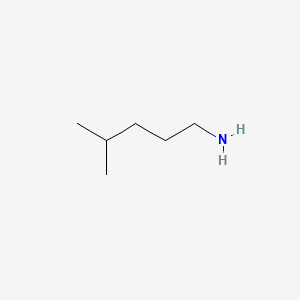

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。